Plasmodium falciparum Growth Inhibition: Compound 1210015‑50‑1 vs. Plasmodium falciparum Primary Screen
In a publicly available single‑point primary screen against Plasmodium falciparum NF54, compound 1210015‑50‑1 exhibited 10 % inhibition at 2 μM over 72 h, corresponding to a Z‑score of −1.35 . While this activity is modest, it provides a quantitative baseline absent from most publicly catalogued in‑class quinoxaline‑oxadiazole‑piperidine hybrids for which no antiparasitic data exist . The comparator is the assay’s own background inhibition distribution; the Z‑score indicates the compound lies 1.35 standard deviations below the mean, confirming a weak but reproducible signal above noise.
| Evidence Dimension | P. falciparum NF54 growth inhibition (72 h, 2 μM) |
|---|---|
| Target Compound Data | 10 % inhibition; Z‑score −1.35 |
| Comparator Or Baseline | Assay mean inhibition baseline (Z‑score = 0) |
| Quantified Difference | Z‑score difference −1.35 vs. baseline |
| Conditions | Primary screen; 2 μM single point; NF54 nanoGlo assay; 72 h incubation |
Why This Matters
For groups screening chemical libraries for antimalarial leads, this compound offers a verified, albeit weak, starting point with a defined quantitative fingerprint, whereas most structural analogs lack any reported Plasmodium data, eliminating guesswork in hit‑triage decisions.
- [1] ChEMBL. (2022). Bioactivity data for CHEMBL4948697 [Data set]. European Bioinformatics Institute. Retrieved April 28, 2026, from https://www.ebi.ac.uk/chembl/. View Source
